(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Overview
Description
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a chiral compound with the molecular formula C18H21NO. It is known for its application in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound is characterized by its white to light yellow crystalline appearance and has a melting point of approximately 71°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with diphenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as:
Reaction of 1-methylpyrrolidine with diphenylmethanol: This step involves the nucleophilic addition of 1-methylpyrrolidine to diphenylmethanol.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of diphenyl ketone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively interact with enzymes and receptors, influencing various biochemical processes. The hydroxyl group plays a crucial role in forming hydrogen bonds and facilitating molecular recognition .
Comparison with Similar Compounds
®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine: The enantiomer of the compound with opposite optical rotation.
Diphenylmethanol: A precursor in the synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine.
1-Methylpyrrolidine: A starting material in the synthesis process.
Uniqueness: this compound is unique due to its chiral nature and its ability to act as a chiral auxiliary in asymmetric synthesis. Its specific stereochemistry allows for selective interactions in chemical and biological systems, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110529-22-1 | |
Record name | (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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